3-Aminopiperidine dihydrochloride (CAS 138060-07-8) is a foundational bifunctional building block widely utilized in pharmaceutical and agrochemical synthesis . Formulated as a stable, 1:2 stoichiometric hydrochloride salt, it presents as a white to off-white crystalline powder with a melting point of 210–215 °C (decomposition) [1]. The compound is primarily procured as a reactant for the N-arylation of heterocyclic diamines, the synthesis of substituted quinolones, and as a scalable racemic precursor for downstream chiral resolution . Its defined salt form and high purity profile make it a critical raw material for reproducible batch manufacturing in industrial settings, offering significant handling advantages over its free base counterpart [1].
Attempting to substitute 3-aminopiperidine dihydrochloride with its free base equivalent (CAS 6789-94-2) introduces severe process liabilities. The free base is a hygroscopic substance that rapidly absorbs atmospheric moisture and carbon dioxide, forming carbamates that degrade stoichiometric accuracy. This instability necessitates inert atmosphere storage and specialized handling, significantly increasing operational costs. Furthermore, the lack of a defined crystalline structure in the free base leads to variable water content, causing unpredictable yield fluctuations in sensitive downstream cross-coupling reactions[1]. Procuring the dihydrochloride salt eliminates these handling bottlenecks, ensuring assay consistency and predictable reactivity upon in situ neutralization.
The dihydrochloride formulation of 3-aminopiperidine provides robust thermal and oxidative stability compared to the neat free base. While the free base requires rigorous exclusion of air and moisture to prevent degradation, the dihydrochloride salt maintains a stable crystalline matrix with a decomposition point of 210–215 °C [1]. Analytical testing demonstrates that the dried dihydrochloride salt can achieve a water content as low as 0.046% (via Karl Fischer titration) and retains ≥98% HPLC purity under standard 2–8 °C storage conditions. This stark contrast in stability dictates procurement choices for long-term manufacturing campaigns.
| Evidence Dimension | Handling stability and melting point |
| Target Compound Data | Crystalline solid, MP 210–215 °C (dec.), stable in standard sealed containers. |
| Comparator Or Baseline | 3-Aminopiperidine free base (hygroscopic, prone to atmospheric degradation). |
| Quantified Difference | Dihydrochloride eliminates the need for inert atmosphere handling, maintaining <0.05% moisture under proper storage. |
| Conditions | Standard laboratory storage vs. ambient air exposure. |
Eliminates the need for specialized inert-gas handling and ensures long-term shelf life, directly reducing supply chain and storage costs.
In the synthesis of complex heterocycles, such as substituted quinolones, precise molar equivalents of the diamine are critical to prevent over-substitution or incomplete conversion . 3-Aminopiperidine dihydrochloride delivers an exact 1:2 molar ratio of amine to hydrogen chloride (Molecular Weight: 173.08 g/mol). When compared to using the crude free base—which often suffers from assay depression due to moisture and oxidation—the dihydrochloride salt allows for highly accurate weighing. Upon the addition of a calculated excess of a tertiary amine base in the reaction vessel, the free amine is generated in situ with exact stoichiometry, leading to highly reproducible yields in cross-coupling steps.
| Evidence Dimension | Weighing accuracy and stoichiometric control |
| Target Compound Data | Fixed 1:2 HCl stoichiometry, ≥98% purity, allowing precise molar calculations. |
| Comparator Or Baseline | Free base (variable assay due to environmental degradation). |
| Quantified Difference | Prevents the yield variance typically caused by inaccurate active-amine dosing when using degraded free base. |
| Conditions | Base-mediated N-arylation or cross-coupling reactions. |
Guarantees batch-to-batch reproducibility in multi-step pharmaceutical syntheses, minimizing costly reactant waste and rework.
While direct asymmetric synthesis of enantiomerically pure 3-aminopiperidine often requires expensive platinum-group catalysts and complex starting materials, procuring racemic 3-aminopiperidine dihydrochloride offers a highly scalable alternative via classical resolution [1]. The racemic dihydrochloride can be efficiently subjected to fractional crystallization using chiral carboxylic acids. This resolution pathway leverages the low cost and high purity of the racemic salt to produce the enantiomerically enriched precursor required for blockbuster diabetes drugs [2]. The high crystallinity of the starting dihydrochloride ensures that impurity carryover into the resolution step is minimized, bypassing the economic bottlenecks of asymmetric catalytic synthesis.
| Evidence Dimension | Route scalability and cost-efficiency |
| Target Compound Data | High-purity racemic dihydrochloride used as a low-cost bulk starting material for fractional crystallization. |
| Comparator Or Baseline | De novo asymmetric hydrogenation using chiral transition-metal catalysts. |
| Quantified Difference | Avoids the high procurement costs of precious metal (Pt-group) catalysts and specialized chiral ligands while utilizing standard crystallization infrastructure. |
| Conditions | Industrial-scale production of enantiomerically enriched 3-aminopiperidine. |
Provides a highly economical and industrially proven procurement strategy for generating chiral pharmaceutical intermediates.
3-Aminopiperidine dihydrochloride is the optimal precursor for the N-arylation of heterocyclic diamines. Its precise stoichiometry and high purity ensure reproducible coupling reactions, which are particularly valuable in the development of substituted quinolones designed to exhibit reduced phototoxic risks .
As a highly stable and pure racemic starting material, this compound is heavily procured for large-scale chiral resolution workflows. By utilizing fractional crystallization with chiral acids, manufacturers can isolate specific enantiomers, which serve as critical building blocks for dipeptidyl peptidase-4 (DPP-4) inhibitors at a fraction of the cost of asymmetric catalytic synthesis [1].
Because the dihydrochloride salt is highly soluble in water, it is ideal for green chemistry applications and biphasic reaction systems. It allows for the rapid dissolution of the amine in the aqueous phase, facilitating controlled, slow-release neutralization and extraction into the organic phase, thereby minimizing side reactions during large-scale processing[2].
Irritant